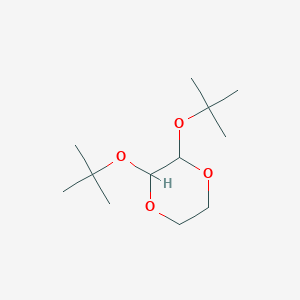

2,3-DI-T-Butoxy-1,4-dioxane

Description

Properties

CAS No. |

68470-79-1 |

|---|---|

Molecular Formula |

C12H24O4 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2,3-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxane |

InChI |

InChI=1S/C12H24O4/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

UNMVIWYPFPYOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1C(OCCO1)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Background on 1,4-Dioxane and Its Derivatives

1,4-Dioxane is a cyclic ether commonly synthesized by dehydration of ethylene glycol or polyethylene glycols under acidic catalysis at elevated temperatures (above 170 °C) and atmospheric pressure. The preparation of substituted dioxanes like 2,3-di-tert-butoxy-1,4-dioxane involves additional steps to introduce tert-butoxy groups at specific ring positions.

General Synthetic Strategies for 2,3-Di-tert-butoxy-1,4-dioxane

The preparation of 2,3-di-tert-butoxy-1,4-dioxane typically involves:

- Stepwise protection and etherification of diols or hydroxy precursors to introduce tert-butoxy groups.

- Cyclization to form the 1,4-dioxane ring either by intramolecular etherification or ring closure of appropriately substituted precursors.

- Use of catalysts to facilitate selective ether formation and ring closure .

Etherification via Di-tert-butyl Dicarbonate (Boc2O) and Lewis Acid Catalysis

A highly effective method for introducing tert-butyl ether groups involves the use of di-tert-butyl dicarbonate (Boc2O) mediated by Lewis acid catalysts such as ytterbium triflate (Yb(OTf)3) . This method has been demonstrated to convert primary and secondary alcohols into tert-butyl ethers with good yields and selectivity.

-

- Catalyst: 5 mol% Yb(OTf)3

- Boc2O equivalents: ~2.3 equiv

- Solvent: Acetonitrile (CH3CN) or nitromethane (CH3NO2)

- Temperature: 60–80 °C

- Reaction time: ~1 hour

Mechanism: The Lewis acid activates Boc2O, promoting decarboxylative etherification of alcohols to form tert-butyl ethers, releasing CO2 and tert-butanol as by-products.

Applicability: This method works well for mono- and diols, enabling selective mono- or di-tert-butyl ether formation. It tolerates various functional groups such as alkenes, alkynes, and bromides without side reactions.

Cyclization to 1,4-Dioxane Ring

Following etherification, the formation of the 1,4-dioxane ring can be achieved by intramolecular cyclization of di-tert-butoxy-substituted diols or hydroxy precursors under controlled conditions:

Dehydration and ring closure: Using acid catalysts (e.g., sulfuric acid) or Lewis acids under elevated temperatures can promote cyclization by intramolecular nucleophilic substitution or dehydration.

Continuous process: Industrial methods for 1,4-dioxane production involve continuous dehydration of ethylene glycol derivatives under subatmospheric pressure to facilitate removal of water and drive equilibrium toward ring formation.

Purification and Isolation

Due to the presence of water and potential side products, purification is critical:

Azeotropic distillation with alkali metal hydroxides (e.g., potassium hydroxide): This method efficiently removes water and impurities from crude dioxane derivatives, avoiding corrosive acid treatments and toxic solvents.

Addition of antioxidants: To prevent peroxide formation during purification and storage, small amounts of antioxidants such as 2,6-di-tert-butyl-4-methylphenol (butylated hydroxytoluene, BHT) are added.

Summary Table of Preparation Parameters

Research Findings and Considerations

Catalyst choice is critical: Yb(OTf)3 is preferred for selective tert-butyl ether formation due to its high activity and mild reaction conditions.

Solvent effects: Acetonitrile provides better yields and selectivity compared to solvents like 1,4-dioxane or dimethylformamide in the etherification step.

Temperature control: Elevated temperatures favor ether formation but may induce deprotection or side reactions if too high.

Purification methods avoid harsh conditions: Alkali hydroxide-based azeotropic distillation is a cost-effective and less corrosive alternative to acid treatments.

Industrial scalability: Continuous processes for 1,4-dioxane production via dehydration are well-established and can be adapted for substituted derivatives with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

2,3-DI-T-Butoxy-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Solvent in Chemical Reactions

The compound serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds. Its use as a solvent facilitates reactions that require specific solvation environments.

| Property | Value |

|---|---|

| Boiling Point | 150 °C |

| Density | 0.9 g/cm³ |

| Solubility | Miscible with organic solvents |

Pharmaceutical Applications

In pharmaceutical research, 2,3-Di-T-Butoxy-1,4-dioxane is utilized as a carrier solvent for drug formulations. Its low toxicity profile compared to other solvents makes it an attractive option for formulating pharmaceuticals and veterinary drugs.

Case Study: Drug Formulation

A study demonstrated the efficacy of 2,3-Di-T-Butoxy-1,4-dioxane in enhancing the solubility of poorly soluble drugs. The formulation showed improved bioavailability in preclinical trials, indicating its potential for use in drug delivery systems.

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the remediation of contaminated water sources. Its properties allow it to act as a co-solvent in advanced oxidation processes (AOP) for degrading pollutants such as chlorinated solvents.

Case Study: AOP Treatment

Research conducted at the University of California demonstrated that using 2,3-Di-T-Butoxy-1,4-dioxane in conjunction with UV/H2O2 treatment effectively reduced concentrations of contaminants like 1,4-dioxane from groundwater samples by over 90% within hours.

Toxicological Considerations

While 2,3-Di-T-Butoxy-1,4-dioxane is less toxic than many solvents used in laboratory settings, safety data sheets indicate that exposure can lead to mild irritations. Long-term exposure studies are necessary to fully understand its health impacts.

Mechanism of Action

The mechanism of action of 2,3-DI-T-Butoxy-1,4-dioxane involves its interaction with molecular targets and pathways. The compound can undergo oxidation to form hydroxyperoxyl radicals, which can further react to regenerate antioxidant molecules. This mechanism is significant in understanding its antioxidant properties and potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs include:

- 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane : Features methoxy and methyl groups, studied for its role in Diels–Alder cycloaddition reactions .

- Benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) : A fused benzene-dioxane hybrid with medicinal applications .

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 1,4-Dioxane | None | Simple six-membered ether ring |

| 2,3-DI-T-Butoxy-1,4-dioxane | tert-Butoxy groups at C2 and C3 | Steric hindrance, potential stability |

| 2,3-Dimethoxy-2,3-dimethyl | Methoxy and methyl groups | Electron-donating substituents |

| Benzo-1,4-dioxane | Benzene ring fused to dioxane | Planar aromatic system |

Physical and Chemical Properties

- 1,4-Dioxane : Colorless liquid, miscible with water and organic solvents. Boiling point: 101°C; technical-grade purity >99.9% .

- 2,3-DI-T-Butoxy-1,4-dioxane : Expected to have lower water solubility and higher boiling point due to bulky tert-butoxy groups (data inferred from substituent effects).

- Benzo-1,4-dioxane : Lipophilic properties due to the aromatic ring, making it suitable for drug design .

Reactivity in Chemical Reactions

- Cycloaddition Reactions: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane generates 2,3-dimethylene-1,4-dioxane under heat, enabling Diels–Alder reactions with dienophiles like N-phenyl maleimide (89% yield). However, polymerization side reactions occur at high temperatures . 2,3-DI-T-Butoxy-1,4-dioxane: The tert-butoxy groups may hinder diene formation due to steric effects, reducing cycloaddition efficiency compared to methoxy analogs.

| Dienophile | Yield with Methoxy-Dimethyl Derivative |

|---|---|

| N-Phenyl maleimide | 89% |

| N-Benzyl maleimide | 76% |

| N-Butyl maleimide | 44% |

- Acid Hydrolysis: Dioxane derivatives (e.g., 1,4-dioxane in glycosides) undergo acid hydrolysis to release monosaccharides. For example, cymarose (Rf = 0.76) and digitoxose (Rf = 0.51) were identified in hydrolyzed compounds . Bulky substituents like tert-butoxy groups may slow hydrolysis kinetics.

Q & A

Q. What in vitro models best replicate human metabolic pathways for 2,3-DI-T-Butoxy-1,4-dioxane detoxification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.